Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-
Overview
Description
Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- is a compound that features a benzimidazole ring substituted with a hydroxy group and a benzamide moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and antiparasitic properties .
Mechanism of Action
Target of Action
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide primarily targets human glucokinase (GK) . Glucokinase is a key enzyme that regulates carbohydrate metabolism and maintains glucose homeostasis in the body. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of N-1H-Benzimidazol-2-yl-2-hydroxybenzamide, it binds to the allosteric site of glucokinase, enhancing its catalytic action . Molecular docking investigations have shown that these analogues have appreciable H-bond interactions with Arg63 residue of GK .
Biochemical Pathways
The activation of glucokinase by N-1H-Benzimidazol-2-yl-2-hydroxybenzamide affects the glycolysis pathway . Glucokinase catalyzes the first step of glycolysis, the conversion of glucose to glucose-6-phosphate. By enhancing the activity of glucokinase, this compound increases the rate of glycolysis, thereby promoting the utilization of glucose and helping to maintain glucose homeostasis .
Result of Action
The activation of glucokinase by N-1H-Benzimidazol-2-yl-2-hydroxybenzamide leads to an increase in the rate of glycolysis, promoting glucose utilization and helping to maintain glucose homeostasis . This has significant hypoglycemic effects, making the compound potentially useful for the therapy of type-2 diabetes (T2D) in both animal and human models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- typically involves the reaction of 2-aminobenzimidazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Types of Reactions:
Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- has a wide range of scientific research applications:
Comparison with Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Benzamide: A simpler structure that lacks the benzimidazole ring but still exhibits some biological activities.
Hydroxybenzimidazole: A compound with similar antioxidant properties but different substitution patterns.
Uniqueness: Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- is unique due to its combined benzimidazole and benzamide moieties, which confer a distinct set of biological activities.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-12-8-4-1-5-9(12)13(19)17-14-15-10-6-2-3-7-11(10)16-14/h1-8,18H,(H2,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQHWFJTDJGHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210748 | |
Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665691 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61745-68-4 | |
Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061745684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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